Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride

Salt selection Preformulation Aqueous solubility

Generic imidazo[1,2-a]pyridine building blocks often lack the critical 3-aminomethyl handle, limiting their utility in targeted derivatization. Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride (CAS 34164-92-6) solves this with its high aqueous solubility and versatile primary amine, enabling rapid parallel synthesis and high-throughput screening. - CDK9 inhibitor programs: Derivatives achieve nanomolar potency (IC50 9.22 nM), ≥10-fold better than 2-substituted analogs. - GABA-A receptor ligand development: The 3-aminomethyl group is essential for binding affinity, enabling exploration of novel anxiolytic/sedative scaffolds. - Kinase-targeted oncology: Demonstrates potent inhibition of c-KIT kinase across mutations, supporting imatinib-resistant GIST research.

Molecular Formula C8H11Cl2N3
Molecular Weight 220.1 g/mol
CAS No. 34164-92-6
Cat. No. B1393601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride
CAS34164-92-6
Molecular FormulaC8H11Cl2N3
Molecular Weight220.1 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)CN.Cl.Cl
InChIInChI=1S/C8H9N3.2ClH/c9-5-7-6-10-8-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H
InChIKeyXNOITURAHACDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride (CAS 34164-92-6): Chemical Class, Structure, and Key Procurement Identifiers


Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride (CAS 34164-92-6) is a heterocyclic compound of the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic system comprising an imidazole and pyridine ring . With molecular formula C8H11Cl2N3 and a molecular weight of 220.099 g/mol, this compound serves as a primary amine building block featuring a 3-aminomethyl substituent on the imidazo[1,2-a]pyridine core . The dihydrochloride salt form enhances aqueous solubility, facilitating its use in solution-phase chemistry and biological assays [1]. Imidazo[1,2-a]pyridine derivatives are recognized for their diverse pharmacological activities, including GABAergic modulation, kinase inhibition, and antimicrobial effects [2].

Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride


While imidazo[1,2-a]pyridines share a common core, substitution pattern and salt form critically dictate pharmacological profile, solubility, and synthetic utility. The 3-aminomethyl moiety of imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride confers distinct reactivity as a primary amine handle for amide bond formation, reductive amination, and urea synthesis, which is absent in 2-substituted or 6-substituted analogs . Furthermore, the dihydrochloride salt provides enhanced aqueous solubility compared to the free base or other salt forms (e.g., hydrochloride), directly impacting solution-phase reaction yields and biological assay reproducibility . In GABA-A receptor modulation, the 3-position substitution pattern is essential for binding affinity; 2-phenylimidazo[1,2-a]pyridines (e.g., alpidem, zolpidem) exhibit divergent selectivity profiles due to altered spatial orientation [1]. Generic substitution thus risks irreproducible synthetic outcomes, altered biological activity, and wasted resources.

Quantitative Differentiation of Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride: Head-to-Head and Cross-Study Comparisons


Solubility Advantage of Dihydrochloride Salt Over Free Base and Hydrochloride Forms

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride exhibits superior aqueous solubility compared to its free base and monohydrochloride analogs. The dihydrochloride salt contains two chloride counterions per molecule, increasing polarity and water solubility. Vendor specifications indicate >98% purity and a solid physical form at 20°C . In comparative salt screening of imidazo[1,2-a]pyridine derivatives, dihydrochloride salts demonstrated approximately 2- to 5-fold higher aqueous solubility than corresponding hydrochloride salts at pH 7.4 [1].

Salt selection Preformulation Aqueous solubility

GABA-A Receptor Modulation: 3-Aminomethyl Substitution Confers Divergent Binding Affinity vs. 2-Phenyl Analogs

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride serves as a key intermediate for synthesizing GABA-A receptor ligands. The 3-aminomethyl group is critical for binding to the benzodiazepine site of the GABA-A receptor, as demonstrated by structure-activity relationship (SAR) studies. In a comparative study of imidazo[1,2-a]pyridine derivatives, 3-substituted analogs exhibited Ki values ranging from 10 to 100 nM for GABA-A α1β2γ2 receptors, whereas 2-phenylimidazo[1,2-a]pyridines (e.g., zolpidem) showed Ki values of 5-20 nM but with distinct subtype selectivity profiles [1]. Specifically, zolpidem displays high affinity for α1-containing receptors (Ki = 7 nM) but lower affinity for α5-containing receptors (Ki > 500 nM), while 3-aminomethyl derivatives may exhibit broader subtype engagement [1].

GABA-A receptor Anxiolytic Sedative Imidazopyridine

Kinase Inhibition Profile: c-KIT and CDK9 Inhibitory Activity of 3-Aminomethylimidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is a precursor for synthesizing kinase inhibitors targeting c-KIT and CDK9. Derivatives of this scaffold have demonstrated potent inhibition of c-KIT kinase across various mutations associated with gastrointestinal stromal tumors (GISTs) . In a 2025 study, imidazo[1,2-a]pyridine-based CDK9 inhibitors exhibited IC50 values as low as 9.22 nM, with high selectivity over other CDKs [1]. In contrast, 2-substituted imidazo[1,2-a]pyridine analogs (e.g., those lacking the 3-aminomethyl group) showed reduced kinase inhibitory activity (IC50 > 100 nM) [1].

Kinase inhibitor c-KIT CDK9 Anticancer

Antiproliferative Activity Against Tumor Cell Lines: Comparative Cytotoxicity of 3-Aminomethylimidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride and its derivatives exhibit inhibitory activity against various tumor cell lines, inducing apoptosis via the intrinsic pathway . In a comparative study of imidazo[1,2-a]pyridine derivatives, 3-aminomethyl-substituted compounds demonstrated IC50 values of 5-15 µM against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, while 2-methyl analogs showed IC50 values > 50 µM [1]. The dihydrochloride salt form of the precursor ensures efficient derivatization to access these active compounds.

Anticancer Cytotoxicity Apoptosis Cell proliferation

High-Impact Application Scenarios for Imidazo[1,2-a]pyridin-3-ylmethanamine Dihydrochloride


Synthesis of Novel GABA-A Receptor Modulators for Neurological Disorders

This compound serves as a privileged scaffold for generating GABA-A receptor ligands with potential anxiolytic, sedative, or anticonvulsant properties. The 3-aminomethyl group allows for facile derivatization (e.g., amide coupling, reductive amination) to explore structure-activity relationships complementary to clinically used 2-phenylimidazo[1,2-a]pyridines like zolpidem [1]. The dihydrochloride salt form ensures high aqueous solubility, streamlining parallel synthesis and high-throughput screening workflows .

Development of Selective CDK9 Inhibitors for Colorectal Cancer Therapy

Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride is a key intermediate for synthesizing CDK9 inhibitors with nanomolar potency and high selectivity. Recent studies demonstrate that derivatives of this scaffold achieve CDK9 IC50 values of 9.22 nM, outperforming 2-substituted analogs by ≥10-fold [2]. This makes the compound a strategic starting material for medicinal chemistry programs targeting transcriptional CDKs in oncology.

Probing c-KIT Kinase Inhibition in Gastrointestinal Stromal Tumors (GISTs)

Derivatives of imidazo[1,2-a]pyridin-3-ylmethanamine exhibit significant inhibition of c-KIT kinase across various mutations associated with GISTs . The 3-aminomethyl group is essential for binding to the kinase ATP pocket, enabling the development of targeted therapies for imatinib-resistant GISTs. The dihydrochloride salt provides the solubility needed for robust structure-activity relationship studies.

Anticancer Drug Discovery: Building Blocks for Cytotoxic Agents

This compound is a versatile building block for assembling imidazo[1,2-a]pyridine-based anticancer agents. Derivatives demonstrate IC50 values of 5-15 µM against MCF-7 and HCT-116 cell lines, with ≥3-fold improved potency over 2-substituted analogs [3]. The primary amine functionality enables rapid diversification, accelerating hit-to-lead optimization in oncology programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.